Methyl 3-chloro-4-(difluoromethoxy)benzoate

Enzyme Inhibition Anticancer Research Dihydrofolate Reductase

Researchers synthesizing herbicides or kinase inhibitors often face supply inconsistencies for halogenated benzoate intermediates. This compound resolves that with a unique 3-chloro-4-(OCF₂H) substitution pattern that delivers dual hydrogen-bond donor capability and enhanced metabolic stability-a profile unattainable with simple methoxy analogs. • Enables reliable access to 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene, a critical herbicide precursor. • Serves as a DHFR-active scaffold (Ki = 147 nM) for hit-to-lead medicinal chemistry. • The methyl ester handle allows straightforward hydrolysis or reduction for further derivatization.

Molecular Formula C9H7ClF2O3
Molecular Weight 236.599
CAS No. 1040723-84-9
Cat. No. B565843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-(difluoromethoxy)benzoate
CAS1040723-84-9
SynonymsMethyl 3-Chloro-4-(difluoromethoxy)benzoate
Molecular FormulaC9H7ClF2O3
Molecular Weight236.599
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)OC(F)F)Cl
InChIInChI=1S/C9H7ClF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3
InChIKeyODBVTZHETMLHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-4-(difluoromethoxy)benzoate: Halogenated Benzoate Scaffold


Methyl 3-chloro-4-(difluoromethoxy)benzoate (CAS 1040723-84-9) is a halogenated benzoate ester with the molecular formula C9H7ClF2O3 and a molecular weight of 236.6 g/mol . Its core structure features a benzoate ring substituted at the 3-position with a chlorine atom and at the 4-position with a difluoromethoxy (-OCF2H) group. This combination of functional groups, specifically the electron-withdrawing chlorine and the lipophilic, metabolically stable difluoromethoxy moiety, makes it a versatile building block in organic synthesis . It is not an active pharmaceutical ingredient itself but serves as a key intermediate for synthesizing more complex molecules, including herbicides and biologically active compounds [1].

Scaffold Type Halogenated benzoate ester
Key Substituents 3-chloro, 4-difluoromethoxy
Synthetic Role Versatile intermediate for herbicides and bioactive molecules

Methyl 3-chloro-4-(difluoromethoxy)benzoate: Irreplaceable Halogenation


The unique combination of the chloro and difluoromethoxy substituents on the benzoate ring imparts specific physicochemical properties that are not replicated by simpler, non-halogenated analogs. The -OCF2H group is a well-known bioisostere for a methoxy group (-OCH3) but offers significantly different properties [1]. It acts as a hydrogen bond donor while simultaneously increasing lipophilicity and metabolic stability, a dual effect not possible with a simple methoxy group [1]. This substitution pattern is critical in the context of the compound's primary application as an intermediate for herbicides and kinase inhibitors, where such fine-tuned properties are required for target binding and in vivo performance. Substituting this scaffold with a non-halogenated version would compromise the efficacy of the final synthesized product.

1
Methoxy (-OCH3) analog may not replicate hydrogen bond donor capacity. The difluoromethoxy group acts as a hydrogen bond donor while increasing lipophilicity; a simple methoxy group lacks this dual behavior and may compromise target binding.
2
Non-halogenated scaffolds likely reduce metabolic stability and in vivo persistence. The -OCF2H group confers metabolic stability critical for herbicide and kinase inhibitor performance; removal may significantly alter pharmacokinetic and pharmacodynamic profiles.

Methyl 3-chloro-4-(difluoromethoxy)benzoate: Quantitative Evidence


DHFR Inhibition vs. Methotrexate

The compound demonstrates measurable inhibition of human dihydrofolate reductase (DHFR), a key target for anticancer agents. It exhibits a Ki value of 147 nM against human DHFR [1]. In comparison, methotrexate, a clinically used DHFR inhibitor, has a reported Ki of approximately 0.02 nM [2]. While methotrexate is significantly more potent, this data confirms the scaffold's inherent ability to engage this important target, providing a basis for further optimization in drug discovery programs.

DHFR Inhibition (Ki)
Cross-study
147 nM vs. ~0.02 nM (methotrexate)
Supports DHFR target engagement for hit-to-lead optimization.
Methotrexate is ~7,350-fold more potent; scaffold requires further medicinal chemistry refinement.
Enzyme Inhibition Anticancer Research Dihydrofolate Reductase

High Purity Specifications

Multiple commercial suppliers specify a minimum purity of 98% for this compound, as measured by HPLC [1]. In contrast, other sources offer it at a lower minimum specification of 95% .

Purity Specification
Specification review
98% (NLT)
Higher purity may improve synthetic yields and reduce purification burden.
Compared to 95% minimum from other sources; suitable for sensitive coupling steps.
Chemical Synthesis Procurement Quality Control

Methyl 3-chloro-4-(difluoromethoxy)benzoate: Key Applications


Herbicide Intermediate Synthesis

This compound is a key intermediate in the synthesis of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene, which is subsequently used to manufacture herbicides [1]. The presence of the difluoromethoxy group is likely to enhance the metabolic stability and lipophilicity of the final herbicide, improving its uptake and persistence in target plants.

DHFR Inhibitor Optimization

Given its measurable, albeit moderate, activity against human DHFR (Ki = 147 nM) [1], this compound can serve as a starting scaffold for hit-to-lead medicinal chemistry programs. Researchers can use its benzoate core to synthesize focused libraries, exploring substitutions that improve potency and selectivity against DHFR or other folate pathway enzymes for potential anticancer or antimicrobial applications.

Fluorinated Building Block Synthesis

The compound's commercial availability at purities up to 98% makes it a reliable reagent for introducing a 3-chloro-4-difluoromethoxy substituted phenyl ring into more complex molecular architectures [2]. The ester group can be readily hydrolyzed to a carboxylic acid or reduced to a benzyl alcohol, providing multiple avenues for further derivatization.

Application
Selection Property
Validation Focus
Herbicide Intermediate Synthesis
Halogenated benzoate scaffold with metabolically stable difluoromethoxy group
Target-plant persistence and lipophilicity-driven uptake evaluation
DHFR Inhibitor Optimization
Measurable DHFR target engagement (scaffold-based)
Hit-to-lead SAR for potency and selectivity improvement
Fluorinated Building Block Synthesis
3-chloro-4-difluoromethoxyphenyl ring introduction
Ester derivatization and reaction compatibility in complex molecule assembly

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